molecular formula C6H5ClN2O3 B1590554 2-Chloro-5-methyl-4-nitropyridine N-oxide CAS No. 60323-96-8

2-Chloro-5-methyl-4-nitropyridine N-oxide

Cat. No. B1590554
CAS RN: 60323-96-8
M. Wt: 188.57 g/mol
InChI Key: DXJQKWNJVPTPSK-UHFFFAOYSA-N
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Patent
US07566708B2

Procedure details

To a mixture of 165 mL of nitric acid and 209 mL of sulfuric acid was slowly added 56.4 g of 2-chloro-5-methylpyridine-1-oxide. The reaction mixture was stirred at 100° C. for two hours, cooled to room temperature, and added to ice. Sodium carbonate was added to adjust the pH to about pH 2 to pH 3. The resulting yellow solid was separated by filtration and washed with ice-water. The combined filtrates were extracted with hot chloroform. The extracts were combined, dried over sodium sulfate, and concentrated to give 59.1 g of 2-chloro-5-methyl-4-nitropyridine-1-oxide (80%). Mass Spec. M+H=189.
Quantity
165 mL
Type
reactant
Reaction Step One
Quantity
209 mL
Type
solvent
Reaction Step One
Quantity
56.4 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N+:1]([O-:4])(O)=[O:2].[Cl:5][C:6]1[CH:11]=[CH:10][C:9]([CH3:12])=[CH:8][N+:7]=1[O-:13].C(=O)([O-])[O-].[Na+].[Na+]>S(=O)(=O)(O)O>[Cl:5][C:6]1[CH:11]=[C:10]([N+:1]([O-:4])=[O:2])[C:9]([CH3:12])=[CH:8][N+:7]=1[O-:13] |f:2.3.4|

Inputs

Step One
Name
Quantity
165 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]
Name
Quantity
209 mL
Type
solvent
Smiles
S(O)(O)(=O)=O
Step Two
Name
Quantity
56.4 g
Type
reactant
Smiles
ClC1=[N+](C=C(C=C1)C)[O-]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 100° C. for two hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
ADDITION
Type
ADDITION
Details
added to ice
CUSTOM
Type
CUSTOM
Details
The resulting yellow solid was separated by filtration
WASH
Type
WASH
Details
washed with ice-water
EXTRACTION
Type
EXTRACTION
Details
The combined filtrates were extracted with hot chloroform
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
ClC1=[N+](C=C(C(=C1)[N+](=O)[O-])C)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 59.1 g
YIELD: PERCENTYIELD 80%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.